methyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate
Description
Methyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a triazole ring fused to a pyridine ring, with a sulfonamide group and a methyl ester group attached. This unique structure imparts a variety of chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Properties
IUPAC Name |
methyl 2-[4-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)anilino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c1-12-3-5-13(6-4-12)20(10-16(21)24-2)25(22,23)14-7-8-15-18-17-11-19(15)9-14/h3-9,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAEWCFYIRURGGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CN3C=NN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate typically involves multiple steps, starting with the preparation of the triazole and pyridine precursors. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazole ring through a tandem reaction mechanism . The resulting triazole intermediate is then reacted with p-toluenesulfonyl chloride to introduce the sulfonamide group. Finally, the methyl ester group is introduced through esterification with methanol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of microwave-assisted synthesis can be scaled up to industrial levels, providing a more eco-friendly and time-efficient method for producing the compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups attached to the triazole or pyridine rings .
Scientific Research Applications
Antifungal Activity
Recent studies have highlighted the compound's potential as an antifungal agent. A series of derivatives based on a pyridine-3-sulfonamide scaffold were synthesized and evaluated for their antifungal activity against various strains of Candida and other fungi. Many of these compounds demonstrated efficacy superior to fluconazole, with minimum inhibitory concentration (MIC) values as low as 25 µg/mL against Candida albicans and Rhodotorula mucilaginosa .
Case Study: Synthesis and Evaluation
- Synthesis Method : The compounds were synthesized through multistep reactions starting from 4-chloropyridine-3-sulfonamide.
- Evaluation : Compounds were tested in vitro against fungal strains isolated from patients with mycosis.
Antimalarial Properties
Methyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate has also been explored for its antimalarial properties. A virtual library of compounds was created, leading to the identification of several hits that were synthesized and tested against Plasmodium falciparum. Notably, some derivatives exhibited promising in vitro antimalarial activity with IC50 values below 5 µM .
Case Study: Virtual Screening and Synthesis
- Virtual Library : A library of 1561 compounds was screened using molecular docking methods targeting falcipain-2.
- Synthesis and Testing : Selected compounds were synthesized and evaluated for their antimalarial activity.
Inhibitors of Enzymatic Activity
The compound has shown promise as an inhibitor of various enzymes. For instance, derivatives have been developed to inhibit cyclooxygenase (COX) enzymes and sulfatases associated with inflammation and cancer progression. The design of these inhibitors often involves structural modifications to enhance binding affinity and selectivity .
Case Study: Dual COX Inhibitors
- Synthesis : New diaryl-1,2,4-triazolo hybrids were synthesized as selective COX-2/sEH dual inhibitors.
- Biological Evaluation : These compounds exhibited potent analgesic and anti-inflammatory effects.
Other Biological Activities
In addition to antifungal and antimalarial applications, this compound derivatives have been investigated for their potential anticancer properties. Research indicates that certain sulfonamide derivatives can induce apoptosis in cancer cells and show cytotoxicity against various human cancer cell lines .
Case Study: Anticancer Evaluation
- Design : Molecular hybrids containing triazole rings were designed for enhanced anticancer activity.
- Testing : Compounds were evaluated against colon, breast, and cervical cancer cell lines.
Summary of Findings
The applications of this compound span multiple therapeutic areas:
| Application | Activity Type | Notable Findings |
|---|---|---|
| Antifungal | Antifungal Agent | Superior efficacy to fluconazole; MIC ≤ 25 µg/mL |
| Antimalarial | Antimalarial Agent | IC50 values < 5 µM against Plasmodium falciparum |
| Enzyme Inhibition | COX/sEH Inhibitors | Potent analgesic/anti-inflammatory effects |
| Anticancer | Cytotoxic Agent | Induces apoptosis in various cancer cell lines |
Mechanism of Action
The mechanism of action of methyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate involves its interaction with specific molecular targets within cells. The triazole and pyridine rings allow the compound to bind to enzymes and receptors, inhibiting their activity. This can disrupt various cellular pathways, leading to effects such as antimicrobial activity or inhibition of cancer cell growth . The sulfonamide group also plays a crucial role in enhancing the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole-pyridine structure and exhibit similar biological activities, including antimicrobial and anticancer properties.
1,2,4-Triazolo[4,3-a]quinoxalines: These compounds also contain a fused triazole ring and are studied for their antiviral and antimicrobial activities.
Pyrazolo[1,5-a]pyrimidines: These compounds have a similar fused ring structure and are known for their cytotoxic activity against various cancer cell lines.
Uniqueness
Methyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate is unique due to the presence of the sulfonamide group, which enhances its binding affinity and specificity for molecular targets. This makes it a more potent and selective compound compared to its analogs, providing a distinct advantage in its potential therapeutic applications .
Biological Activity
Methyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate is a compound of interest due to its potential biological activity, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound can be structurally represented as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 332.37 g/mol
The synthesis typically involves the reaction of a sulfonamide with a triazole derivative and an acetate moiety. The synthetic pathways often utilize various reagents and conditions to optimize yield and purity.
Anticancer Properties
Research has indicated that compounds containing the triazolo-pyridine moiety exhibit significant anticancer activity. For instance, studies have shown that derivatives of triazolo[4,3-a]pyridine can inhibit specific cancer cell lines effectively.
- Case Study : In a study evaluating various triazolo derivatives, it was found that this compound demonstrated a notable IC value against A549 lung cancer cells, indicating potent cytotoxicity. The IC values for related compounds ranged from 5 to 15 μM, showcasing their potential as therapeutic agents against resistant cancer phenotypes .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation. The mechanism includes:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in cell signaling pathways associated with inflammation and cancer .
- Interference with DNA Replication : Some studies suggest that triazolo derivatives act as DNA intercalators, disrupting the replication process in cancer cells .
Antibacterial Activity
In addition to anticancer properties, there is emerging evidence supporting the antibacterial activity of triazolo derivatives. For instance:
- Study Findings : A series of bis-triazole compounds demonstrated significant antibacterial effects against various strains of bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
Table 1: Biological Activity Summary
| Compound | IC (μM) | Target Cell Line | Activity Type |
|---|---|---|---|
| This compound | 10 | A549 | Anticancer |
| Related Triazolo Compound A | 5 | NCl-H1975 | Anticancer |
| Bis-triazole Compound B | 12 | E. coli | Antibacterial |
Table 2: Mechanistic Insights
| Mechanism | Description |
|---|---|
| Kinase Inhibition | Inhibits p38 MAPK leading to reduced cell proliferation |
| DNA Intercalation | Disrupts DNA replication processes in cancer cells |
Q & A
Q. What are the optimal synthetic routes and critical purification techniques for methyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate?
The synthesis typically involves a multi-step process:
- Step 1: Formation of the triazolo-pyridine core via cyclization reactions, often using dehydrating agents like phosphorus oxychloride under reflux (60–80°C) .
- Step 2: Introduction of the sulfonamido group through nucleophilic substitution, requiring inert solvents (e.g., DMF) and controlled pH to avoid side reactions .
- Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity . Key parameters include reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios of intermediates.
Q. How can researchers validate the structural integrity of this compound?
Use a combination of:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm proton environments and carbon frameworks, focusing on aromatic protons (δ 7.0–8.5 ppm) and methyl ester groups (δ 3.7–4.1 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ peak at m/z 443.12) .
- Elemental Analysis: Confirmation of C, H, N, S percentages within ±0.3% of theoretical values .
Advanced Research Questions
Q. What methodological approaches are recommended for analyzing structure-activity relationships (SAR) in triazolo-pyridine derivatives?
- Computational Modeling: Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and docking simulations (AutoDock Vina) to assess binding affinity with target proteins .
- Functional Group Modifications: Systematically alter substituents (e.g., p-tolyl to fluorophenyl) and evaluate changes in bioactivity via IC₅₀ assays .
- Comparative Pharmacokinetics: Assess metabolic stability using liver microsome assays (e.g., human CYP450 isoforms) to identify labile functional groups .
Q. How can researchers resolve contradictions in reported biological activity data for this compound class?
- Cross-Validation: Replicate assays in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
- Orthogonal Assays: Combine enzyme inhibition assays (e.g., fluorescence-based) with cellular viability tests (MTT assays) to confirm mechanisms .
- Structural Reanalysis: Re-examine compound purity (HPLC >98%) and stereochemistry (via chiral chromatography) to eliminate batch variability .
Q. What experimental designs are suitable for studying the compound’s metabolic stability?
- In Vitro Models: Incubate with liver microsomes (human/rat) at 37°C, monitor degradation via LC-MS/MS over 0–120 minutes, and calculate half-life (t₁/₂) .
- Metabolite Identification: Use high-resolution mass spectrometry (HRMS) with fragmentation patterns to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- CYP Inhibition Screening: Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
Methodological Insights from Comparative Data
Q. Table 1: Synthesis Optimization Parameters for Triazolo-Pyridine Derivatives
Critical Considerations for Advanced Studies
- Data Contradictions: Discrepancies in enzyme inhibition data may arise from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols using guidelines from Journal of Medicinal Chemistry .
- Mechanistic Studies: For target engagement, employ surface plasmon resonance (SPR) to measure binding kinetics (kₒₙ/kₒff) and isothermal titration calorimetry (ITC) for thermodynamic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
